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Compound of Interest

Compound Name:
Cbz-L-Trp-L-Met-L-Asp-L-Phe-

NH2

Cat. No.: B14007046

Get Quote

Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 is the C-terminal tetrapeptide fragment of the larger

cholecystokinin (CCK) hormone.[1][2] While larger CCK peptides, such as CCK-8 and CCK-58,

have diverse roles in both the gastrointestinal system and the central nervous system (CNS),

CCK-4's effects are primarily localized to the brain.[1][3] Its sequence, Trp-Met-Asp-Phe-NH2,

is the minimum fragment required for high-affinity binding to the CCK-B receptor, which is

widely distributed throughout the brain.[4]

The N-terminal Carbobenzyloxy (Cbz or Z) group is a common protecting group used during

peptide synthesis.[5] The primary biological actions of CCK-4 are mediated through its agonism

of CCK-B receptors, which are implicated in anxiety, memory processes, and nociception.[3][4]

In contrast, CCK-A receptors are found mainly in the periphery and are involved in digestion

and satiety.[4]

Key Physicochemical Properties:

Molecular Formula: C29H35N5O7S[1]

Molar Mass: 597.69 g·mol−1[1]
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Pharmacokinetics: CCK-4 has a short biological half-life of approximately 13 minutes and

must be administered intravenously due to its peptide nature and high hydrophilicity, which

result in poor oral bioavailability.[1][6]

Core Application: A Robust Model for Panic and
Anxiety Research
The most significant application of CCK-4 is its reliable induction of panic attacks in both

healthy volunteers and patients with panic disorder.[2][7] This has established the "CCK-4

challenge" as a standard experimental model to investigate the neurobiology of panic and to

screen potential anxiolytic therapies.[8][9]

Mechanism of Anxiogenic Action
Upon intravenous administration, CCK-4 rapidly crosses the blood-brain barrier and activates

CCK-B receptors in key brain regions associated with fear and anxiety, such as the amygdala,

hippocampus, cerebral cortex, and brainstem nuclei.[2][8] This activation is believed to trigger a

cascade of neurotransmitter release and neuronal firing that mimics the physiological and

psychological symptoms of a spontaneous panic attack.[2] Studies have shown that CCK-4

administration leads to increased GABA outflow from the cerebral cortex, a response that is

prevented by CCK-B antagonists.[10]
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Comparative Effects: Healthy vs. Panic Disorder
Patients
Clinical studies consistently demonstrate a heightened sensitivity to the panicogenic effects of

CCK-4 in patients with a history of panic disorder compared to healthy controls.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b14007046/docs?utm_src=pdf-body-img#introduction-to-cck-4-structure-properties-and-biological-target
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14007046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Healthy Volunteers
Panic Disorder
Patients

Source(s)

Incidence of Panic

Attack (25 µg dose)
17% 91% [7]

Incidence of Panic

Attack (50 µg dose)
47% 100% [7]

Symptom Severity Moderate High [7]

Symptom Profile

Closely resembles

spontaneous panic

attacks

Identical to

spontaneous panic

attacks

[8][11]

This differential sensitivity suggests an underlying dysregulation of the CCK system in

individuals with panic disorder, possibly involving increased receptor sensitivity or altered

endogenous CCK metabolism.[2][8]

Neuroanatomical Correlates of CCK-4 Induced Panic
Functional neuroimaging studies using positron emission tomography (PET) and functional

magnetic resonance imaging (fMRI) have identified a network of brain regions activated during

a CCK-4-induced panic attack. These include:

Anterior cingulate gyrus[2][12]

Claustrum-insular-amygdala region[2][13]

Cerebellar vermis[2]

Hypothalamus and brainstem[8][13]

These findings provide a neuroanatomical map of the panic response, offering specific targets

for therapeutic intervention.[12][13]

Comparative Analysis: CCK-4 Analogues and
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The development of CCK-4 analogues has been crucial for elucidating structure-activity

relationships and for creating more potent or selective research tools, including both agonists

and antagonists.

Structure-Activity Relationships and Analogue
Performance
Modifications to the core Trp-Met-Asp-Phe-NH2 sequence can dramatically alter receptor

affinity and biological activity. Research has shown that the hydrophobic side chains of Trp,

Met, and Phe are critical for binding.[14]
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Compound/An
alogue

Modification
from CCK-4

Key Finding
Receptor
Target

Source(s)

Boc-CCK4

N-terminal Boc

protecting group

instead of Cbz

Standard potent

and selective

CCK-B agonist.

CCK-B (Agonist) [14]

Ac-CCK4[trans-

3-(n-propylthio)-

L-proline³¹]

Met replaced

with a substituted

proline

Higher affinity for

CCK-B receptor

than Boc-CCK4.

CCK-B (Agonist) [14]

Glp-Met-Asp-

Phe-NH2

Trp replaced with

Glp

(pyroglutamic

acid)

Retains

significant

insulin-releasing

activity.

CCK-A/B

(Agonist)
[15]

Pro-Met-Asp-

Phe-NH2

Trp replaced with

Pro (proline)

Retains

significant

insulin-releasing

activity.

CCK-A/B

(Agonist)
[15]

L-365,260
Non-peptide

antagonist

Dose-

dependently

blocks CCK-4-

induced panic

attacks.

CCK-B

(Antagonist)
[2][7]

CI-988
Non-peptide

antagonist

Failed to affect

CCK-4-induced

symptoms in

panic disorder

patients in one

study.

CCK-B

(Antagonist)
[2][16]

These studies highlight that substitutions at the Met position can enhance CCK-B affinity, while

modifications at the N-terminus can modulate other biological activities like insulin secretion.

[14][15] The development of potent CCK-B antagonists like L-365,260 has been instrumental in

confirming that the panicogenic effects of CCK-4 are mediated through this receptor subtype.[2]

[7]
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Experimental Protocols
The following protocols are provided as validated starting points for researchers. All procedures

involving human subjects or animals must be approved by an appropriate institutional review

board.

Protocol: CCK-4 Challenge for Panic Induction in
Humans
Objective: To induce a panic attack under controlled clinical conditions to assess the efficacy of

an experimental anxiolytic drug.

Methodology:

Subject Recruitment: Recruit participants (e.g., diagnosed with Panic Disorder) and healthy

controls. Ensure all participants provide informed consent.

Setup: Participants are comfortably seated in a quiet room. An intravenous (IV) catheter is

inserted into a forearm vein. Baseline physiological measures (heart rate, blood pressure)

and psychological ratings (e.g., Panic Symptom Scale, PSS) are recorded.[8][17]

Drug Administration:

Administer the experimental anxiolytic drug or placebo according to the study design (e.g.,

2 hours prior to challenge).[16]

Administer a bolus IV injection of CCK-4 (e.g., 20-50 µg) or saline placebo over 5-10

seconds.[1][7][16] A double-blind design is critical.[7]

Data Collection:

Continuously monitor heart rate and blood pressure for at least 20 minutes post-injection.

[17]

Administer the PSS and other anxiety scales at fixed time points (e.g., 2, 5, 10, 15

minutes) post-injection.[8]
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A panic attack is typically defined by the subject experiencing a set number of symptoms

according to DSM criteria.[7][17]

Analysis: Compare the incidence and severity of panic symptoms, as well as physiological

changes, between the active drug and placebo groups.

Click to download full resolution via product page

Protocol: Rodent Model of CCK-4-Induced Anxiety
Objective: To assess the anxiolytic potential of a test compound in a preclinical model.

Methodology:

Animals: Use a validated rodent strain known to exhibit anxiogenic-like responses to CCK-4.

[4] House animals under standard conditions.

Apparatus: Utilize a standard anxiety behavioral test, such as the Elevated Plus Maze (EPM)

or Light-Dark box.[4][9]

Drug Administration:

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

After an appropriate pretreatment time, administer CCK-4 (e.g., 3-30 µg/kg, i.p.) or saline.

[10]

Behavioral Testing:

Shortly after CCK-4 administration, place the animal in the testing apparatus (e.g., the

center of the EPM).

Record behavior for a set duration (e.g., 5 minutes). Key measures for the EPM include

time spent in the open arms and number of entries into the open arms.
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Analysis: Anxiolytic compounds are expected to reverse the effects of CCK-4, leading to an

increase in open-arm exploration compared to the CCK-4 + vehicle group.[9]

Alternative Research Applications
While primarily used in anxiety research, CCK-4 and its analogues have been studied in other

physiological contexts:

Gastrointestinal Function: CCK-4 is also known as tetragastrin and can stimulate gastric acid

secretion.[18] Certain analogues have also been shown to be potent insulin secretagogues,

suggesting a role in pancreatic endocrine function.[15][19]

Memory and Learning: Some studies have indicated that CCK peptides can modulate

memory processes, with CCK-4 shown to enhance habituation in certain behavioral tests.[4]

Limitations and Future Directions
The primary limitation of CCK-4 as a potential therapeutic lead is its peptidic nature, which

confers poor oral bioavailability and a short half-life.[6] This makes it unsuitable for chronic oral

administration. However, its value lies in its utility as a research tool.

Future research is focused on leveraging the knowledge gained from CCK-4 studies to develop

non-peptide, orally bioavailable CCK-B receptor antagonists.[3] While several candidates have

been tested, clinical success in treating panic disorder has been limited, indicating the complex

pathophysiology of the disease that likely involves multiple neurotransmitter systems beyond

CCK.[2] Continued research using the CCK-4 challenge model will be essential for dissecting

these complex interactions and developing more effective anxiolytic therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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